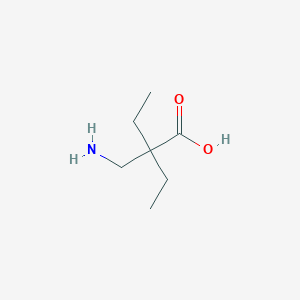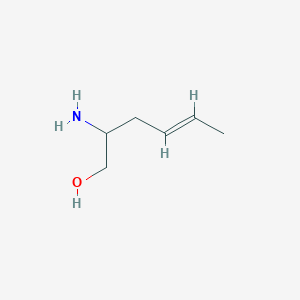
2-Aminohex-4-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminohex-4-en-1-ol is an organic compound with the molecular formula C6H13NO It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a hexene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminohex-4-en-1-ol typically involves the reaction of hex-4-en-1-ol with ammonia or an amine under specific conditions. One common method includes the use of hydrazine hydrate and methanol, followed by the addition of hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process often includes purification steps such as crystallization and distillation to ensure the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Aminohex-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond in the hexene chain can be reduced to form saturated amines.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of hex-4-en-1-one or hex-4-en-1-al.
Reduction: Formation of 2-aminohexane.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
2-Aminohex-4-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Aminohex-4-en-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can act as a nucleophile in biochemical reactions, participating in the formation of new chemical bonds .
Comparison with Similar Compounds
2-Aminohexane: Lacks the double bond present in 2-Aminohex-4-en-1-ol, resulting in different chemical reactivity.
Hex-4-en-1-ol: Lacks the amino group, making it less versatile in certain chemical reactions.
2-Aminohex-4-enoic acid: Contains a carboxyl group instead of a hydroxyl group, leading to different biological activities.
Uniqueness: this compound is unique due to the presence of both an amino group and a hydroxyl group on a hexene chain, providing a versatile platform for various chemical modifications and applications.
Properties
Molecular Formula |
C6H13NO |
|---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
(E)-2-aminohex-4-en-1-ol |
InChI |
InChI=1S/C6H13NO/c1-2-3-4-6(7)5-8/h2-3,6,8H,4-5,7H2,1H3/b3-2+ |
InChI Key |
ZEODUDKXIGPAIV-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/CC(CO)N |
Canonical SMILES |
CC=CCC(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(5-Aminopentyl)sulfanyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B13304363.png)
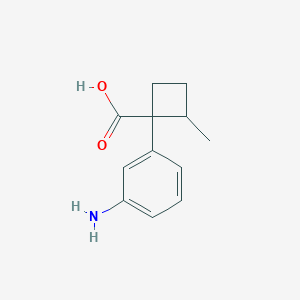
![3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxylicacid](/img/structure/B13304376.png)
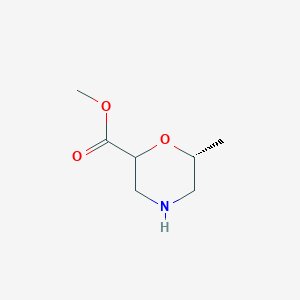
![4-[(Pent-1-yn-3-yl)amino]benzoic acid](/img/structure/B13304386.png)
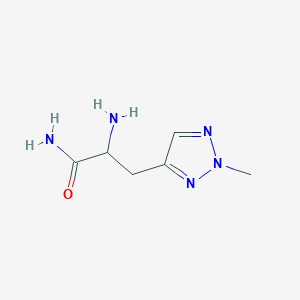
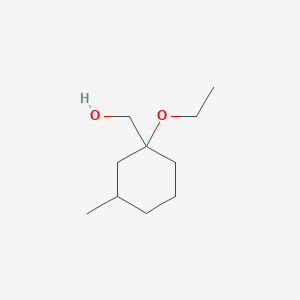
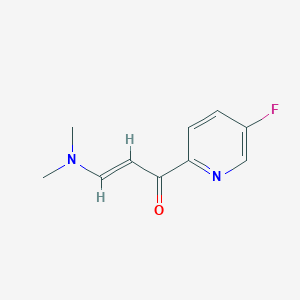
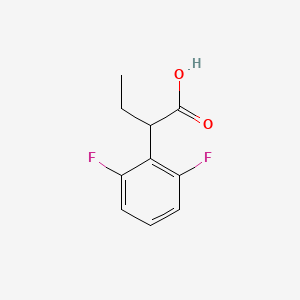
![1-[(Thiolan-3-yl)amino]propan-2-ol](/img/structure/B13304424.png)
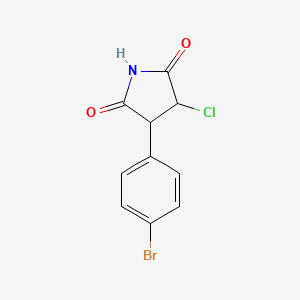
![5-[(Pent-1-yn-3-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13304443.png)
